molecular formula C13H11ClNO5P B14292257 4-Chlorophenyl 4-nitrophenyl methylphosphonate CAS No. 112724-60-4

4-Chlorophenyl 4-nitrophenyl methylphosphonate

Cat. No.: B14292257
CAS No.: 112724-60-4
M. Wt: 327.65 g/mol
InChI Key: PPCHBJJQCBBUHA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-nitrophenyl methylphosphonate is an organophosphonate compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 4-nitrophenyl methylphosphonate typically involves the reaction of 4-chlorophenol and 4-nitrophenol with methylphosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorophenol+4-Nitrophenol+Methylphosphonic dichloride4-Chlorophenyl 4-nitrophenyl methylphosphonate+HCl\text{4-Chlorophenol} + \text{4-Nitrophenol} + \text{Methylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} 4-Chlorophenol+4-Nitrophenol+Methylphosphonic dichloride→4-Chlorophenyl 4-nitrophenyl methylphosphonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-nitrophenyl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.

Major Products Formed

    Reduction: 4-Chlorophenyl 4-aminophenyl methylphosphonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl 4-nitrophenyl methylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphonate compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.

    Industry: Used in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl methylphosphonate: Similar in structure but lacks the chlorophenyl group.

    4-Chlorophenyl methylphosphonate: Similar in structure but lacks the nitrophenyl group.

    4-Chlorophenyl 4-methoxyphenyl methylphosphonate: Similar in structure but has a methoxy group instead of a nitro group.

Uniqueness

4-Chlorophenyl 4-nitrophenyl methylphosphonate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112724-60-4

Molecular Formula

C13H11ClNO5P

Molecular Weight

327.65 g/mol

IUPAC Name

1-[(4-chlorophenoxy)-methylphosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C13H11ClNO5P/c1-21(18,19-12-6-2-10(14)3-7-12)20-13-8-4-11(5-9-13)15(16)17/h2-9H,1H3

InChI Key

PPCHBJJQCBBUHA-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Origin of Product

United States

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